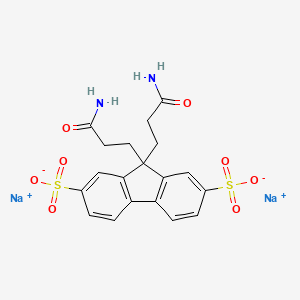
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate is a chemical compound with the molecular formula C19H18N2Na2O8S2 and a molecular weight of 512.464 g/mol . This compound is known for its unique structure, which includes a fluorene backbone substituted with carbamoylethyl and sulphonate groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate typically involves the reaction of fluorene derivatives with carbamoylethyl and sulphonate groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate groups can interact with various enzymes and proteins, affecting their activity and function. Additionally, the fluorene backbone provides stability and facilitates interactions with other molecules .
Comparación Con Compuestos Similares
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different functional groups.
This compound: Another related compound with variations in the sulphonate groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
21876-21-1 |
|---|---|
Fórmula molecular |
C19H18N2Na2O8S2 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
disodium;9,9-bis(3-amino-3-oxopropyl)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C19H20N2O8S2.2Na/c20-17(22)5-7-19(8-6-18(21)23)15-9-11(30(24,25)26)1-3-13(15)14-4-2-12(10-16(14)19)31(27,28)29;;/h1-4,9-10H,5-8H2,(H2,20,22)(H2,21,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
MPORKCDRPUTZSO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(C3=C2C=CC(=C3)S(=O)(=O)[O-])(CCC(=O)N)CCC(=O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


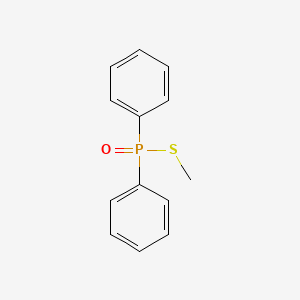
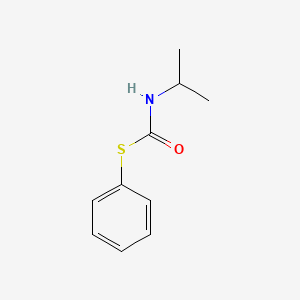
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)

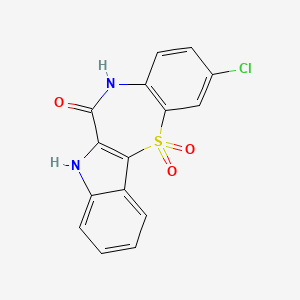

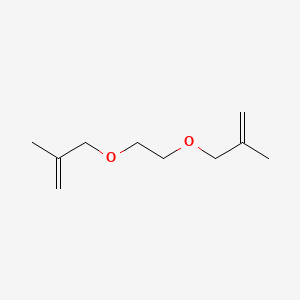

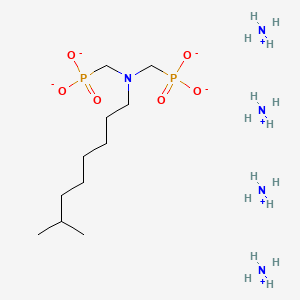
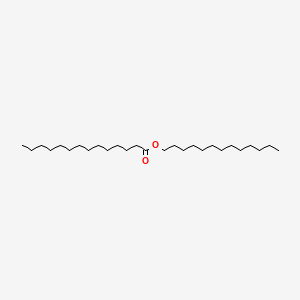
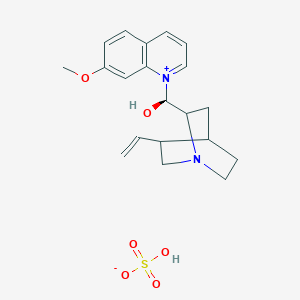
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)

